sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate Ono 4007 is new synthetic low-toxicity lipid A analog which stimulates the production of tumor necrosis factor-alpha in tumor tissues, resulting in the rejection of transplanted rat hepatoma cells. Studies suggest that ONO-4007 is therapeutically useful for the treatment of TNF-alpha-sensitive tumors and tumor eradication.
Brand Name: Vulcanchem
CAS No.: 152646-95-2
VCID: VC0538121
InChI: InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-43(61-47(56)36-27-16-11-9-13-20-29-41-31-22-18-23-32-41)38-46(55)51-44(39-52)49(50(45(54)40-53)63-64(58,59)60)62-48(57)37-28-17-12-10-14-21-30-42-33-24-19-25-34-42;/h18-19,22-25,31-34,39,43-45,49-50,53-54H,2-17,20-21,26-30,35-38,40H2,1H3,(H,51,55)(H,58,59,60);/q;+1/p-1/t43-,44-,45+,49+,50+;/m0./s1
SMILES: CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+]
Molecular Formula: C50H78NNaO12S
Molecular Weight: 940.2 g/mol

sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate

CAS No.: 152646-95-2

Cat. No.: VC0538121

Molecular Formula: C50H78NNaO12S

Molecular Weight: 940.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate - 152646-95-2

Specification

CAS No. 152646-95-2
Molecular Formula C50H78NNaO12S
Molecular Weight 940.2 g/mol
IUPAC Name sodium;[(2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]hexan-3-yl] sulfate
Standard InChI InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-43(61-47(56)36-27-16-11-9-13-20-29-41-31-22-18-23-32-41)38-46(55)51-44(39-52)49(50(45(54)40-53)63-64(58,59)60)62-48(57)37-28-17-12-10-14-21-30-42-33-24-19-25-34-42;/h18-19,22-25,31-34,39,43-45,49-50,53-54H,2-17,20-21,26-30,35-38,40H2,1H3,(H,51,55)(H,58,59,60);/q;+1/p-1/t43-,44-,45+,49+,50+;/m0./s1
Standard InChI Key RGYRFKPZWVWWBI-KRKOBBQYSA-M
Isomeric SMILES CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+]
SMILES CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+]
Canonical SMILES CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC1=CC=CC=C1)OC(=O)CCCCCCCCC2=CC=CC=C2.[Na+]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Configuration

ONO-4007 sodium salt is a derivative of D-glucose, modified with multiple acyl and sulfate groups to mimic the biological activity of lipid A—a component of bacterial lipopolysaccharides (LPS). The compound’s structure includes:

  • A central glucopyranose ring with hydroxyl groups at positions 1 and 2.

  • A sulfate group at position 3, contributing to its anionic character.

  • Two 9-phenylnonanoyl ester groups attached via oxygen atoms at positions 3 and 5.

  • A tetradecanamide substituent at position 5, further functionalized with a third 9-phenylnonanoyl moiety .

The stereochemistry of ONO-4007 is critical to its function, with all chiral centers (2R,3R,4R,5R) and the S-configuration of the tetradecanamide side chain preserved during synthesis .

Physicochemical Characteristics

Key physicochemical properties of ONO-4007 sodium salt include:

PropertyValueSource
Molecular FormulaC50H78NNaO12S\text{C}_{50}\text{H}_{78}\text{NNaO}_{12}\text{S}
Molecular Weight940.21 g/mol
CAS Number152646-95-2
Purity>98%
SolubilityAqueous (sodium salt form)

The compound’s amphiphilic nature, derived from its hydrophobic acyl chains and hydrophilic sulfate group, enables interaction with cellular membranes and immune receptors .

Synthesis and Preparation

Synthetic Pathway

The synthesis of ONO-4007 sodium salt begins with D-glucose derivatives, undergoing sequential esterification and sulfation reactions:

  • Esterification: Introduction of 9-phenylnonanoyl groups to the glucose backbone using activated esters (e.g., N-hydroxysuccinimide esters) under anhydrous conditions.

  • Sulfation: Treatment with sulfur trioxide-triethylamine complex to install the sulfate group at position 3 .

  • Amidation: Coupling of the tetradecanamide side chain via carbodiimide-mediated activation, ensuring retention of the S-configuration .

The process requires stringent control of reaction temperature (typically 0–4°C) and pH to prevent racemization and ensure high stereochemical fidelity .

Purification and Characterization

Purification involves reverse-phase chromatography (C18 columns) followed by lyophilization to yield the sodium salt form . Critical quality control measures include:

  • High-Performance Liquid Chromatography (HPLC): To verify purity (>98%) .

  • Mass Spectrometry: Confirmation of molecular weight (940.21 Da) and structural integrity .

  • Nuclear Magnetic Resonance (NMR): Validation of stereochemistry and substituent positions.

Mechanisms of Action

Immune Activation via TLR4 Signaling

ONO-4007 activates Toll-like receptor 4 (TLR4) on macrophages and dendritic cells, albeit through a distinct pathway compared to LPS. Unlike LPS, which requires CD14 and MD-2 co-receptors, ONO-4007 directly interacts with TLR4 in a CD14-independent manner, leading to:

  • NF-κB Activation: Subsequent upregulation of pro-inflammatory cytokines (TNF-α, IL-12) .

  • Nitric Oxide Synthase Induction: Restoration of nitric oxide (NO) production in tumor-associated macrophages, enhancing tumoricidal activity .

Th1-Polarized Immune Response

ONO-4007 skews CD4+ T-cell differentiation toward a Th1 phenotype by:

  • IL-12 Upregulation: Promotes IFN-γ production by T cells, suppressing Th2-mediated allergic responses .

  • IgE Suppression: Inhibits IL-4 and IL-13 secretion, reducing IgE synthesis in B cells .

Research Findings

Antitumor Efficacy

  • Animal Models: In rats bearing KDH-8 hepatoma, ONO-4007 (10 mg/kg, intravenous) induced complete tumor regression in 60% of subjects by selectively producing TNF-α within tumor tissues .

  • Human Monocytes: Priming with GM-CSF enhanced ONO-4007-induced TNF-α production by 300%, demonstrating synergy with growth factors .

Immunomodulatory Effects

  • Allergic Asthma Models: ONO-4007 (5 mg/kg, intraperitoneal) reduced eosinophil infiltration in murine airways by 70% and suppressed IgE levels by 50% .

  • Cytokine Profiling: Elevated IFN-γ (5-fold), IL-12 (3-fold), and IL-1β (2-fold) mRNA levels in treated tumors, correlating with macrophage activation .

Therapeutic Applications

Cancer Immunotherapy

ONO-4007’s localized cytokine induction minimizes systemic toxicity, making it suitable for:

  • Adjuvant Therapy: Enhancing checkpoint inhibitor efficacy in TLR4-positive tumors.

  • Combination Regimens: Synergizing with radiotherapy to amplify tumor-specific immune responses .

Inflammatory and Allergic Diseases

  • Asthma: Suppression of IgE and eosinophil recruitment offers a novel approach to Th2-dominated pathologies .

  • Autoimmunity: Potential modulation of dendritic cell function to restore immune tolerance.

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